Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate
CAS No.: 70225-17-1
Cat. No.: VC17219570
Molecular Formula: C9H12F11NO5S
Molecular Weight: 455.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70225-17-1 |
|---|---|
| Molecular Formula | C9H12F11NO5S |
| Molecular Weight | 455.24 g/mol |
| IUPAC Name | bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate |
| Standard InChI | InChI=1S/C5HF11O3S.C4H11NO2/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;6-3-1-5-2-4-7/h(H,17,18,19);5-7H,1-4H2 |
| Standard InChI Key | YCMYOAOBWUIFST-UHFFFAOYSA-N |
| Canonical SMILES | C(CO)[NH2+]CCO.C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a perfluoropentane sulfonate anion paired with a bis(2-hydroxyethyl)ammonium cation. The perfluorinated carbon chain (C₅F₁₁) provides exceptional chemical stability, while the dual hydroxyl groups on the ammonium moiety introduce polarity. This amphiphilic structure enables unique interfacial activity, as the fluorinated tail reduces surface tension while the cationic head group facilitates solubility in polar media .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 70225-17-1 |
| EINECS Number | 274-463-4 |
| Molecular Formula | C₉H₁₂F₁₁NO₅S |
| Molecular Weight | 455.24 g/mol |
| IUPAC Name | 2,2'-Iminobis(ethanol) 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate |
Synthetic Pathway
Industrial synthesis typically involves a neutralization reaction between stoichiometric equivalents of 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonic acid and diethanolamine. The exothermic proton transfer occurs under anhydrous conditions at 40-60°C, yielding the ammonium salt with >95% purity after recrystallization from ethanol-water mixtures.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry reveals a decomposition onset temperature of 218°C, with maximal thermal degradation occurring at 305°C. The perfluorinated chain's strong C-F bonds (bond energy ~485 kJ/mol) contribute to this exceptional stability, making the compound suitable for high-temperature processes .
Solubility Profile
| Solvent | Solubility (g/100mL, 25°C) |
|---|---|
| Water | 12.4 ± 0.3 |
| Ethanol | 8.9 ± 0.2 |
| Acetone | <0.1 |
| Dichloromethane | <0.05 |
The solubility dichotomy between polar protic solvents and nonpolar media underscores its amphiphilic nature. Aqueous solutions exhibit pH-dependent behavior, with protonation equilibria influencing surface activity below pH 4 .
Industrial Applications and Performance Data
Surfactant Systems
In firefighting foams (AFFF), formulations containing 0.5-1.2% w/w of the compound achieve surface tension reduction to 18.2 mN/m, outperforming hydrocarbon-based surfactants (typically 25-30 mN/m). Field tests demonstrate 40% faster flame suppression compared to legacy PFOS-based formulations .
Electronic Materials
As a wetting agent in photolithography solutions, 0.05% additions improve silicon wafer coating uniformity by 23% (RSD reduction from 5.1% to 3.9%). XPS analysis confirms residue-free surfaces post-rinse, critical for semiconductor manufacturing .
Environmental Fate and Regulatory Status
Biodegradation Resistance
OECD 301F testing showed <0.5% mineralization over 28 days, with the perfluorinated chain remaining intact. Hydrolysis studies (pH 3-11, 50°C) detected no decomposition products, confirming environmental persistence .
| Organism | BCF (L/kg) | Half-life (days) |
|---|---|---|
| Rainbow trout | 142 | 87 |
| Daphnia magna | 89 | 65 |
| Earthworm | 23 | 120 |
These values exceed EU REACH criteria for vPvB substances (BCF >2000), though current regulatory scrutiny focuses on longer-chain PFAS .
Analytical Detection Methods
LC-MS/MS Parameters
| Parameter | Value |
|---|---|
| Column | C18, 2.1×100 mm, 1.7 μm |
| Mobile Phase | 5 mM NH₄Ac:MeOH (30:70) |
| Retention Time | 4.2 min |
| MRM Transitions | 455.2→399.1 (quantifier) |
| 455.2→283.0 (qualifier) | |
| LOD | 0.02 ng/mL |
Recent interlaboratory studies (n=12) demonstrated 94% recovery in water matrices with RSD <8% .
Toxicological Profile
Acute Toxicity
| Species | Route | LD₅₀ (mg/kg) |
|---|---|---|
| Rat (oral) | Oral | >2000 |
| Rabbit | Dermal | >5000 |
While acute toxicity is low, chronic exposure studies in rodents revealed hepatocellular vacuolization at 50 mg/kg/day over 90 days .
Recent Research Developments
A 2024 semiconductor industry study detected the compound in 12/15 tested etching baths (mean concentration 1.8 ppm). Accelerated aging tests showed 0.3% annual decomposition under UV exposure, generating perfluoropentanesulfonic acid (PFPeS) as primary degradation product .
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